molecular formula C18H14N4O2S B3401819 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1040684-11-4

2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B3401819
CAS No.: 1040684-11-4
M. Wt: 350.4 g/mol
InChI Key: JMSIIEBTCMURDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that features a unique combination of furan, vinylbenzyl, and pyrazolo[1,5-d][1,2,4]triazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the condensation of 5,6-diaminoquinoline and 5-amino-6-methylaminoquinoline with furfural, furylacrolein, and their derivatives . The reaction conditions often include the use of hydrochlorides of imino esters of furancarboxylic and furylacrylic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with molecular targets, such as enzymes or receptors, through its heterocyclic structure. The furan and pyrazolo rings can participate in various binding interactions, influencing biological pathways and exerting specific effects .

Properties

IUPAC Name

7-[(4-ethenylphenyl)methylsulfanyl]-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-2-12-5-7-13(8-6-12)11-25-18-20-19-17(23)15-10-14(21-22(15)18)16-4-3-9-24-16/h2-10H,1,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSIIEBTCMURDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 5
2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.